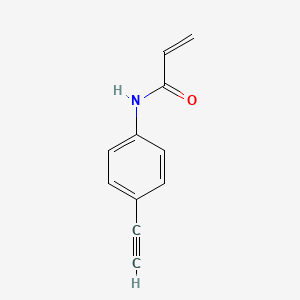![molecular formula C10H10N2O3S2 B2903841 Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate CAS No. 459846-02-7](/img/structure/B2903841.png)
Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a chemical compound featuring a thiophene ring and an oxadiazole ring. This structure suggests a blend of heterocyclic chemistry and sulfur-containing organic chemistry, making it of interest in various research fields.
作用機序
Target of Action
Similar compounds have been known to inhibit human nitric oxide synthases .
Mode of Action
It’s worth noting that the inhibition of nitric oxide synthases can lead to a decrease in the production of nitric oxide, a molecule involved in various physiological processes .
Biochemical Pathways
The inhibition of nitric oxide synthases can impact several biochemical pathways, given the role of nitric oxide in vasodilation, immune response, and neurotransmission .
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves the cyclization of appropriate thiophene and oxadiazole precursors. A typical procedure might include the use of a thiophene carboxylic acid derivative, which is reacted with hydrazine hydrate to form the corresponding hydrazide. This is then cyclized with carbon disulfide and an appropriate alkylating agent under controlled conditions to yield the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the process would be scaled up, utilizing high-efficiency reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors could be employed for better control over reaction parameters, and purification might involve crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various reactions, such as:
Oxidation: : Introducing oxidizing agents like potassium permanganate can oxidize the sulfur atom.
Reduction: : Reducing agents like sodium borohydride could reduce the oxadiazole ring.
Substitution: : Halogenation or nucleophilic substitution on the thiophene ring is also feasible.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as N-bromosuccinimide for substitutions. Conditions would vary based on the desired reaction but typically involve standard organic synthesis techniques such as reflux, inert atmosphere, and appropriate solvents.
Major Products Formed
The oxidation of the sulfur atom leads to sulfoxides or sulfones, while reduction of the oxadiazole ring could result in simpler, more reduced heterocycles. Substitution reactions on the thiophene ring could yield a variety of halo derivatives or other substituted thiophenes.
科学的研究の応用
Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has broad scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a precursor in heterocyclic chemistry.
Biology: : Studied for its potential bioactivity, possibly as an antimicrobial or anticancer agent.
Medicine: : Explored for pharmaceutical applications, particularly in the design of new drugs targeting specific biochemical pathways.
Industry: : Applied in the development of novel materials with specific electronic or optical properties due to its heterocyclic nature.
類似化合物との比較
Similar Compounds
Ethyl 2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Ethyl 2-{[5-(furfur-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Ethyl 2-{[5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Uniqueness
Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate stands out due to the presence of the thiophene ring, which imparts unique electronic properties. This makes it particularly interesting in the context of organic electronics and materials science. Its combination of sulfur and oxygen heterocycles also opens up unique pathways in biological interactions, setting it apart from other similar compounds with different heterocycles.
特性
IUPAC Name |
ethyl 2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-2-14-8(13)6-17-10-12-11-9(15-10)7-4-3-5-16-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETFIBQYZRCTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2903759.png)
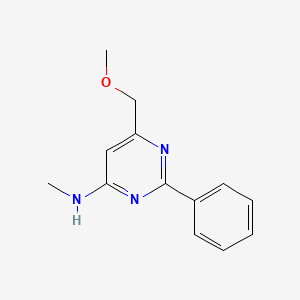
![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2903762.png)
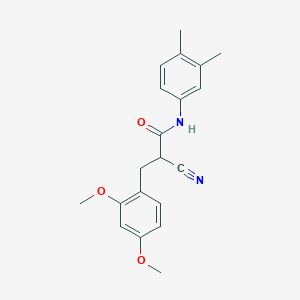
![2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2903764.png)
![N-(4-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2903767.png)
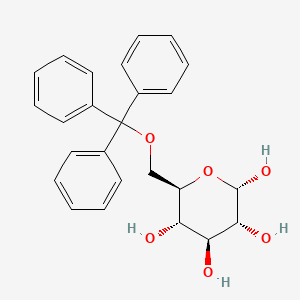
![4-[4-(Methylsulfanyl)benzoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2903769.png)
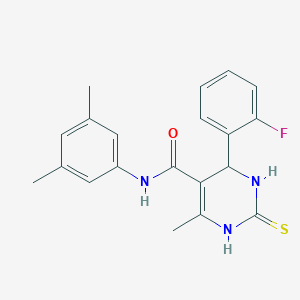
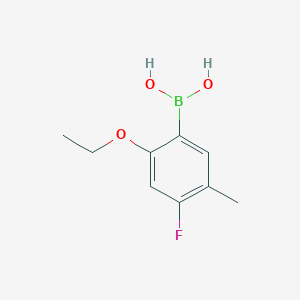
![(Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903775.png)
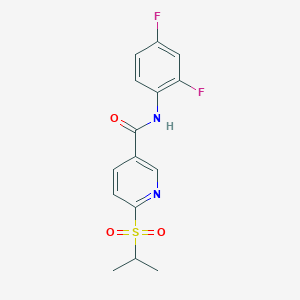
![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2903778.png)
